2,4-di(pyrrolidin-1-yl)-6-[(2E)-2-(2,4,6-trimethylbenzylidene)hydrazinyl]-1,3,5-triazine
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Overview
Description
2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves multi-step organic reactions. The starting materials often include pyrrolidine, triazine derivatives, and hydrazine compounds. The reaction conditions may involve specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: A simpler triazine derivative with different functional groups.
2,4-Bis(pyrrolidin-1-yl)-1,3,5-triazine: Lacks the hydrazine and trimethylphenyl groups.
6-(2,4,6-Trimethylphenyl)-1,3,5-triazine: Contains the trimethylphenyl group but lacks the pyrrolidine and hydrazine groups.
Uniqueness
2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not observed in simpler triazine derivatives.
Properties
Molecular Formula |
C21H29N7 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4,6-dipyrrolidin-1-yl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H29N7/c1-15-12-16(2)18(17(3)13-15)14-22-26-19-23-20(27-8-4-5-9-27)25-21(24-19)28-10-6-7-11-28/h12-14H,4-11H2,1-3H3,(H,23,24,25,26)/b22-14+ |
InChI Key |
UZAVBDVFMPCQRQ-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C |
Origin of Product |
United States |
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